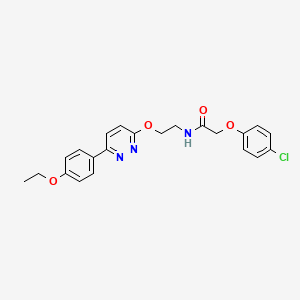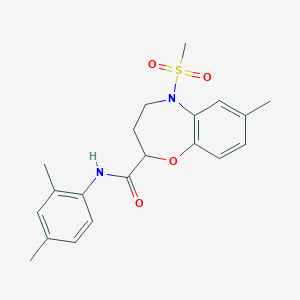
N-(3-chlorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a chlorophenyl group, a methyl group, and a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps. One common route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this step are then deprotected and subjected to selective intramolecular cyclization to yield the desired benzoxazepine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-(3-chlorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the chlorine atom.
科学研究应用
N-(3-chlorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(3-chlorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
相似化合物的比较
Similar Compounds
Similar compounds include other benzoxazepine derivatives and related heterocyclic compounds such as thiazoles and pyrimidines . These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness
N-(3-chlorophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a methylsulfonyl group, and a benzoxazepine ring system makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C18H19ClN2O4S |
|---|---|
分子量 |
394.9 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O4S/c1-12-6-7-16-15(10-12)21(26(2,23)24)9-8-17(25-16)18(22)20-14-5-3-4-13(19)11-14/h3-7,10-11,17H,8-9H2,1-2H3,(H,20,22) |
InChI 键 |
UZWINCQBDQXRRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11237064.png)
![3-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11237068.png)

![N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B11237079.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11237081.png)
![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11237087.png)
![2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B11237110.png)
![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methylaniline](/img/structure/B11237122.png)

![N-isopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237133.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11237135.png)
![N-cyclopropyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11237138.png)
![N-(3,5-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11237153.png)
![7-(Furan-2-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11237158.png)
